Cas no 1365941-55-4 (6-(2-Methoxy-phenylamino)-2-thioxo-2,3-dihydro-1H-pyrimidin-4-one)
6-(2-Methoxy-phenylamino)-2-thioxo-2,3-dihydro-1H-pyrimidin-4-one Chemical and Physical Properties
Names and Identifiers
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- 6-(2-Methoxy-phenylamino)-2-thioxo-2,3-dihydro-1H-pyrimidin-4-one
- 4(1H)-Pyrimidinone, 2,3-dihydro-6-[(2-methoxyphenyl)amino]-2-thioxo-
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- Inchi: 1S/C11H11N3O2S/c1-16-8-5-3-2-4-7(8)12-9-6-10(15)14-11(17)13-9/h2-6H,1H3,(H3,12,13,14,15,17)
- InChI Key: OUNDVAZXGHAWBE-UHFFFAOYSA-N
- SMILES: C1(=S)NC(NC2=CC=CC=C2OC)=CC(=O)N1
6-(2-Methoxy-phenylamino)-2-thioxo-2,3-dihydro-1H-pyrimidin-4-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM500914-1g |
6-((2-Methoxyphenyl)amino)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one |
1365941-55-4 | 97% | 1g |
$436 | 2023-02-02 |
6-(2-Methoxy-phenylamino)-2-thioxo-2,3-dihydro-1H-pyrimidin-4-one Related Literature
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
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Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
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Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
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Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
Additional information on 6-(2-Methoxy-phenylamino)-2-thioxo-2,3-dihydro-1H-pyrimidin-4-one
Introduction to 6-(2-Methoxy-phenylamino)-2-thioxo-2,3-dihydro-1H-pyrimidin-4-one (CAS No. 1365941-55-4)
6-(2-Methoxy-phenylamino)-2-thioxo-2,3-dihydro-1H-pyrimidin-4-one, also known by its CAS number 1365941-55-4, is a compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of pyrimidinones, which are known for their diverse biological activities and potential therapeutic applications. The structure of 6-(2-Methoxy-phenylamino)-2-thioxo-2,3-dihydro-1H-pyrimidin-4-one features a pyrimidine core with a thioxo group and a substituted phenylamino moiety, making it a promising candidate for various pharmacological studies.
The synthesis of 6-(2-Methoxy-phenylamino)-2-thioxo-2,3-dihydro-1H-pyrimidin-4-one typically involves multistep reactions, including the condensation of appropriate precursors and subsequent modifications to achieve the desired functional groups. Recent advancements in synthetic methodologies have enabled more efficient and scalable production of this compound, facilitating its evaluation in preclinical and clinical settings.
In terms of biological activity, 6-(2-Methoxy-phenylamino)-2-thioxo-2,3-dihydro-1H-pyrimidin-4-one has been studied for its potential as an inhibitor of various enzymes and receptors. One notable area of research is its activity against kinases, which are key regulators of cellular signaling pathways and are often implicated in diseases such as cancer and inflammatory disorders. Studies have shown that this compound can selectively inhibit certain kinases, thereby modulating cellular processes and potentially offering therapeutic benefits.
Beyond kinase inhibition, 6-(2-Methoxy-phenylamino)-2-thioxo-2,3-dihydro-1H-pyrimidin-4-one has also been investigated for its anti-inflammatory properties. In vitro and in vivo experiments have demonstrated that it can reduce the production of pro-inflammatory cytokines and inhibit the activation of immune cells. These findings suggest that the compound may have applications in treating inflammatory conditions such as arthritis and asthma.
The pharmacokinetic profile of 6-(2-Methoxy-phenylamino)-2-thioxo-2,3-dihydro-1H-pyrimidin-4-one is another critical aspect of its evaluation. Preclinical studies have provided insights into its absorption, distribution, metabolism, and excretion (ADME) properties. The compound has shown favorable oral bioavailability and stability in biological systems, which are essential characteristics for a drug candidate. Additionally, its low toxicity profile in animal models supports its potential for further development.
Clinical trials are an essential step in translating the promising preclinical results of 6-(2-Methoxy-phenylamino)-2-thioxo-2,3-dihydro-1H-pyrimidin-4-one into therapeutic applications. Several phase I trials have been initiated to assess the safety and tolerability of the compound in humans. Preliminary data from these trials have been encouraging, with no significant adverse effects reported at therapeutic doses. These findings pave the way for more advanced clinical studies to evaluate the efficacy of the compound in specific disease indications.
In conclusion, 6-(2-Methoxy-phenylamino)-2-thioxo-2,3-dihydro-1H-pyrimidin-4-one (CAS No. 1365941-55-4) represents a promising lead compound in the development of novel therapeutics. Its unique structural features and diverse biological activities make it an attractive target for further research and development. As ongoing studies continue to uncover new insights into its mechanisms of action and potential applications, this compound holds significant promise for addressing unmet medical needs in various disease areas.
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